4-(4-chlorophenyl)-2-oxobutanoic acid
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Overview
Description
4-(4-chlorophenyl)-2-oxobutanoic acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-oxobutanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
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Friedel-Crafts Acylation
Reactants: 4-chlorobenzene, succinic anhydride
Catalyst: Aluminum chloride (AlCl₃)
Solvent: Dichloromethane (CH₂Cl₂)
Conditions: Room temperature, under an inert atmosphere
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Hydrolysis: : The acylated product is then hydrolyzed to yield this compound.
Reactants: Acylated product, water
Conditions: Acidic or basic medium, reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-oxobutanoic acid undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, elevated temperature
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Reduction: : Reduction of the ketone group to an alcohol.
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Solvent such as ethanol or tetrahydrofuran (THF), room temperature
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Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines, thiols
Conditions: Solvent such as dimethylformamide (DMF), elevated temperature
Major Products
The major products formed from these reactions include:
- Carboxylic acids (from oxidation)
- Alcohols (from reduction)
- Substituted derivatives (from nucleophilic substitution)
Scientific Research Applications
4-(4-chlorophenyl)-2-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of essential biomolecules, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenylacetic acid
- 4-chlorophenoxyacetic acid
- 4-chlorobenzoyl chloride
Uniqueness
4-(4-chlorophenyl)-2-oxobutanoic acid is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a ketone functionality. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
76400-21-0 |
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Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
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